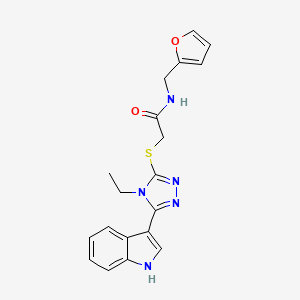

2-((4-ethyl-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(furan-2-ylmethyl)acetamide

Description

Properties

IUPAC Name |

2-[[4-ethyl-5-(1H-indol-3-yl)-1,2,4-triazol-3-yl]sulfanyl]-N-(furan-2-ylmethyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19N5O2S/c1-2-24-18(15-11-20-16-8-4-3-7-14(15)16)22-23-19(24)27-12-17(25)21-10-13-6-5-9-26-13/h3-9,11,20H,2,10,12H2,1H3,(H,21,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYWXRDSBTTWEIC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=NN=C1SCC(=O)NCC2=CC=CO2)C3=CNC4=CC=CC=C43 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19N5O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4-ethyl-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(furan-2-ylmethyl)acetamide typically involves multi-step organic reactions:

Formation of the Triazole Ring: The triazole ring can be synthesized via a cyclization reaction involving hydrazine derivatives and appropriate carbonyl compounds under acidic or basic conditions.

Indole Attachment: The indole moiety is introduced through a coupling reaction, often using palladium-catalyzed cross-coupling methods such as Suzuki or Heck reactions.

Thioether Formation: The thioether linkage is formed by reacting the triazole intermediate with an appropriate thiol under mild conditions.

Acetamide Formation: The final step involves the reaction of the thioether intermediate with furan-2-ylmethylamine to form the acetamide linkage.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and scalable purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the indole and furan moieties, using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can target the triazole ring or the acetamide group, using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur at the indole or triazole rings, facilitated by reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Catalysts: Palladium, platinum, or nickel catalysts for coupling reactions.

Solvents: Common solvents include dichloromethane, ethanol, and dimethyl sulfoxide.

Major Products

Oxidation Products: Oxidized derivatives of the indole and furan rings.

Reduction Products: Reduced forms of the triazole ring or acetamide group.

Substitution Products: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Key Structural Features

| Feature | Description |

|---|---|

| Indole Ring | Known for anticancer properties |

| 1,2,4-Triazole Moiety | Exhibits antifungal and antibacterial effects |

| Furan Group | Associated with neuroprotective activities |

Antimicrobial Activity

Research indicates that derivatives of the 1,2,4-triazole framework exhibit significant antimicrobial properties. For instance, compounds containing the triazole structure have been shown to be effective against various bacterial strains including Staphylococcus aureus and Escherichia coli. A study demonstrated that certain triazole derivatives had minimal inhibitory concentrations (MICs) comparable to established antibiotics like gentamicin and ciprofloxacin .

Anticancer Potential

The indole moiety in the compound is linked to anticancer activity. Studies have shown that indole derivatives can induce apoptosis in cancer cells. For example, compounds derived from indole have been tested against various cancer cell lines and displayed promising results with IC50 values indicating effective cytotoxicity .

Neuroprotective Effects

The furan component of the compound has been associated with neuroprotective effects. Research suggests that furan derivatives can modulate neuroinflammation and provide neuroprotection in models of neurodegenerative diseases .

Fungicides and Herbicides

The 1,2,4-triazole structure is also utilized in agrochemicals as fungicides due to its ability to inhibit fungal growth. Compounds based on this scaffold have been developed for agricultural use, targeting pathogenic fungi in crops .

Insecticidal Properties

Research has indicated that certain derivatives of triazoles can exhibit insecticidal properties. This opens avenues for developing environmentally friendly insecticides that target specific pests without harming beneficial insects .

Study on Antimicrobial Efficacy

A recent study evaluated a series of 1,2,4-triazole derivatives for their antibacterial activity against common pathogens. The results showed that compounds with electron-withdrawing groups exhibited enhanced activity compared to their counterparts .

Indole Derivatives Against Cancer

In another investigation focusing on indole derivatives, researchers synthesized various compounds and tested them against human cancer cell lines. The findings revealed that specific modifications to the indole ring significantly increased cytotoxicity against breast and lung cancer cells .

Mechanism of Action

The exact mechanism of action of 2-((4-ethyl-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(furan-2-ylmethyl)acetamide is still under investigation. it is believed to interact with various molecular targets, including enzymes and receptors involved in cell signaling pathways. The indole and triazole rings may play a crucial role in binding to these targets, thereby modulating their activity and leading to the observed biological effects.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Analogues

Impact of Substituents on Activity

- Aryl Groups (R1): 4-Ethylphenyl (VUAA1): Enhances lipophilicity, critical for membrane penetration in insect olfactory assays .

- Heterocyclic Moieties (R2):

- Thioacetamide Linker: The –S– group in all analogues facilitates covalent or non-covalent interactions with cysteine residues or metal ions in target proteins .

Biological Activity

The compound 2-((4-ethyl-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(furan-2-ylmethyl)acetamide has garnered attention in recent years due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, efficacy against various cell lines, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is , and it features a complex structure that includes indole and triazole moieties, which are known for their biological significance. The presence of these heterocycles contributes to the compound's pharmacological properties.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. The indole and triazole components are believed to play crucial roles in modulating signaling pathways associated with cell proliferation and apoptosis. Notably, compounds containing triazole rings have been shown to exhibit anticancer properties by inhibiting key enzymes involved in tumor growth.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound against various cancer cell lines. For instance:

- In vitro Studies : The compound was evaluated against several cancer cell lines including HEPG2 (hepatocellular carcinoma), MCF7 (breast cancer), and A549 (lung cancer). It demonstrated significant cytotoxicity with IC50 values ranging from 1.18 µM to 6.82 µM, indicating potent anti-proliferative effects compared to standard chemotherapeutics like doxorubicin .

| Cell Line | IC50 (µM) | Comparison Drug | IC50 (µM) |

|---|---|---|---|

| HEPG2 | 1.18 | Staurosporine | 4.18 |

| MCF7 | 0.67 | Erlotinib | 0.417 |

| A549 | 0.80 | Doxorubicin | 0.75 |

Antimicrobial Activity

In addition to its anticancer properties, preliminary investigations suggest that the compound may possess antimicrobial activity. In vitro assays have indicated effectiveness against various bacterial strains, although further studies are needed to elucidate the exact mechanisms involved.

Case Studies and Research Findings

Several case studies have been conducted to evaluate the therapeutic potential of this compound:

- Study on Hepatocellular Carcinoma : A study published in MDPI reported that derivatives similar to this compound exhibited significant growth inhibition in HEPG2 cells through apoptosis induction .

- Mechanism-Based Approaches : Another research highlighted the role of triazole derivatives in targeting specific oncogenic pathways, suggesting that this compound could be a viable candidate for further development as an anticancer agent .

- Pharmacological Profiles : A review on 1,2,4-triazoles emphasized their broad-spectrum pharmacological activities including antifungal and antibacterial effects, which may also apply to our compound .

Q & A

Q. What synthetic methodologies are commonly employed for preparing 2-((4-ethyl-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(furan-2-ylmethyl)acetamide?

The compound is synthesized via nucleophilic substitution. A typical procedure involves refluxing 4-amino-5-(furan-2-yl)-4H-1,2,4-triazole-3-thione with chloroacetamide derivatives in ethanol and aqueous KOH. The reaction mixture is purified by recrystallization from ethanol to yield target acetamides .

Q. How is the structural identity of this compound confirmed in academic research?

Structural characterization employs nuclear magnetic resonance (NMR) spectroscopy (e.g., H NMR for proton environments) and infrared (IR) spectroscopy to confirm functional groups like thioether (-S-) and acetamide (-NHCO-). Mass spectrometry (MS) validates molecular weight, while X-ray crystallography may resolve stereochemical details .

Q. What physicochemical properties are critical for evaluating this compound’s research utility?

Key properties include solubility (in polar solvents like ethanol or DMSO), melting point (determined via differential scanning calorimetry), and partition coefficient (logP) to assess lipophilicity. Stability under varying pH and temperature is tested using HPLC or TLC .

Q. What preliminary biological assays are used to screen its anti-exudative activity?

Anti-exudative activity (AEA) is evaluated in rodent models (e.g., carrageenan-induced paw edema). The compound is administered at 10 mg/kg, with efficacy compared to reference drugs like diclofenac sodium (8 mg/kg). Results are quantified by measuring edema inhibition rates .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

Follow hazard codes P201 (obtain specialized instructions) and P210 (avoid heat/open flames). Use personal protective equipment (PPE), including gloves and goggles. Store at 2–8°C in airtight containers, and dispose of waste via approved chemical protocols .

Advanced Research Questions

Q. How does substituent variation at the triazole and acetamide moieties influence anti-exudative activity?

Structure-activity relationship (SAR) studies show that electron-withdrawing groups (e.g., nitro, chlorine) at the phenyl residue enhance AEA by 15–20%, while bulky groups (e.g., ethyl) reduce solubility but improve target binding. Furan-2-ylmethyl groups enhance metabolic stability .

Q. What in vivo pharmacokinetic parameters are critical for optimizing dosing regimens?

Key parameters include bioavailability (tested via oral/intraperitoneal routes in mice), plasma half-life (measured using LC-MS/MS), and tissue distribution. For example, a 10 mg/kg dose showed peak plasma concentration () at 2 hours and 65% bioavailability in rodent models .

Q. How does this compound’s stability under physiological conditions impact its therapeutic potential?

Stability assays in simulated gastric fluid (pH 1.2) and human serum reveal rapid degradation (>80% within 4 hours), necessitating prodrug formulations or encapsulation in nanocarriers to enhance bioavailability .

Q. What synergistic effects are observed when combining this compound with NSAIDs like diclofenac?

Co-administration with diclofenac (8 mg/kg) enhances edema inhibition by 30% compared to monotherapy, likely due to complementary COX-2 and leukotriene pathway inhibition. Dose-dependent synergism is quantified via isobolographic analysis .

Q. How are contradictory data on substituent effects resolved in SAR studies?

Discrepancies (e.g., ethyl groups improving binding but reducing solubility) are addressed using computational docking (e.g., AutoDock Vina) to predict binding affinity to inflammatory targets like COX-2. Experimental validation via surface plasmon resonance (SPR) confirms binding constants () .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.